molecular formula C15H13BrN4O4S2 B4923032 4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide

4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide

Cat. No.: B4923032
M. Wt: 457.3 g/mol
InChI Key: KANWDDGUDXSALO-UHFFFAOYSA-N
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Description

4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzenesulfonamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. By inhibiting CA IX, the compound disrupts the pH regulation in cancer cells, leading to apoptosis. The thiazole ring and nitrophenyl group play crucial roles in binding to the active site of the enzyme, thereby enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide lies in its specific combination of functional groups, which confer both high selectivity and potency in inhibiting CA IX. This makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S2.BrH/c16-25(22,23)13-6-4-11(5-7-13)17-15-18-14(9-24-15)10-2-1-3-12(8-10)19(20)21;/h1-9H,(H,17,18)(H2,16,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANWDDGUDXSALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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